molecular formula C6H2F3I B1306103 2,3,4-Trifluoroiodobenzene CAS No. 459424-72-7

2,3,4-Trifluoroiodobenzene

Cat. No.: B1306103
CAS No.: 459424-72-7
M. Wt: 257.98 g/mol
InChI Key: YDSUNVSIBZATIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluoroiodobenzene is an aromatic compound with the molecular formula C₆H₂F₃I It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluoroiodobenzene can be synthesized through several methods. One common approach involves the iodination of 2,3,4-trifluorobenzene. This reaction typically uses iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) under controlled conditions to introduce the iodine atom into the benzene ring.

Another method involves the halogen exchange reaction, where a precursor compound like 2,3,4-trifluorobromobenzene is treated with a source of iodine, such as sodium iodide (NaI), in the presence of a suitable solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The halogen exchange reaction is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product, which is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoroiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized to form corresponding iodoso or iodyl derivatives using oxidizing agents like peracids. Reduction reactions can convert the iodine atom to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Peracids, hydrogen peroxide (H₂O₂).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K₂CO₃).

Major Products

    Substitution: Formation of 2,3,4-trifluorophenol or 2,3,4-trifluoroaniline.

    Oxidation: Formation of iodoso or iodyl derivatives.

    Reduction: Formation of 2,3,4-trifluorobenzene.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,3,4-Trifluoroiodobenzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2,3,4-trifluoroiodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes the iodine atom more susceptible to nucleophilic attack. This activation facilitates various substitution and coupling reactions. In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluoroiodobenzene: Another trifluoroiodobenzene isomer with fluorine atoms at different positions.

    2,3,5-Trifluoroiodobenzene: Similar structure but with a different arrangement of fluorine atoms.

    2,3,4-Trifluorobromobenzene: Similar compound with bromine instead of iodine.

Uniqueness

2,3,4-Trifluoroiodobenzene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and properties. The presence of three fluorine atoms enhances the electron-withdrawing effect, making it a valuable intermediate in various synthetic applications. Its reactivity profile differs from other isomers and halogenated compounds, providing unique opportunities in chemical synthesis and research.

Properties

IUPAC Name

1,2,3-trifluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUNVSIBZATIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963468
Record name 1,2,3-Trifluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459424-72-7
Record name 1,2,3-Trifluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 459424-72-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 1,2,3-trifluorobenzene was dissolved into THF, and cooled to −60° C. Then, butyllithium (1.56 M hexane solution) was added dropwise for 30 minutes, and stirred for 2 hours. Then, the THF solution containing iodine was added dropwise for 1 hour, and warmed to room temperature. After the reaction solution was poured into a sodium thiosulfate aqueous solution and stirred for a while, an organic layer was separated, and an aqueous layer was extracted with toluene. After the extract and the organic layer were mixed together, washed using water and a saturated saline solution in that order, and dried using anhydrous sodium sulfate, the solvent was evaporated under a reduced pressure to obtain 4-iodo-1,2,3-trifluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluoroiodobenzene
Reactant of Route 2
2,3,4-Trifluoroiodobenzene
Reactant of Route 3
2,3,4-Trifluoroiodobenzene
Reactant of Route 4
Reactant of Route 4
2,3,4-Trifluoroiodobenzene
Reactant of Route 5
2,3,4-Trifluoroiodobenzene
Reactant of Route 6
2,3,4-Trifluoroiodobenzene
Customer
Q & A

Q1: What is the significance of 2,3,4-Trifluoroiodobenzene in the synthesis of liquid crystal compounds?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 2,3,4-trifluorotolane liquid crystal compounds []. It undergoes a Sonogashira reaction with 2,3,4-trifluorophenylacetylene to yield the desired trifluorotolane derivatives. These derivatives exhibit desirable properties like large optical anisotropy (Δn) and a wide nematic phase temperature range, making them potentially useful in liquid crystal display technologies [].

Q2: What synthetic route is employed to obtain this compound?

A2: The research article describes the synthesis of this compound from 2,3,4-trifluorophenylamine via a Sandmeyer reaction []. This reaction involves the diazotization of the amine followed by a halide substitution, ultimately yielding the desired iodo-substituted compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.